1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially designated as 1-[1-(5-chloropyridin-2-yl)-5-methylpyrazol-4-yl]ethanone according to International Union of Pure and Applied Chemistry naming protocols. This nomenclature reflects the presence of a ketone functional group attached to position 4 of the pyrazole ring, which is itself substituted at position 1 with a 5-chloropyridin-2-yl group and at position 5 with a methyl group.
The Chemical Abstracts Service registry number for this compound is 210992-31-7, providing a unique identifier for chemical database searches and regulatory documentation. Additionally, the compound is cataloged in the PubChem database under the Compound Identification Number 11264839, facilitating access to computational chemical data and structural information. The International Chemical Identifier string for this compound is InChI=1S/C11H10ClN3O/c1-7-10(8(2)16)6-14-15(7)11-4-3-9(12)5-13-11/h3-6H,1-2H3, which provides a standardized machine-readable representation of the molecular structure.
The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)c1cnn(c1C)c2ccc(Cl)cn2, offering a linear text-based representation of the molecular structure that facilitates computational analysis and database searching. The International Chemical Identifier Key ADGVJYLZRJHWKN-UHFFFAOYSA-N serves as a condensed hash of the full International Chemical Identifier, providing a shorter unique identifier for rapid database comparisons.
Properties
IUPAC Name |
1-[1-(5-chloropyridin-2-yl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(8(2)16)6-14-15(7)11-4-3-9(12)5-13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGVJYLZRJHWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460540 | |
| Record name | 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-31-7 | |
| Record name | 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methyl-2,4-Dioxopentanoate Intermediate
The foundational step involves preparing a 1,3-diketone precursor via Claisen condensation. As demonstrated in analogous syntheses, pyruvate esters react with formate esters under alkaline conditions to yield 2,4-dioxobutyrate derivatives. For the target compound, ethyl 3-methyl-2,4-dioxopentanoate is synthesized by condensing methyl pyruvate (CH₃-C(O)-COOCH₃) with methyl formate (HCOOCH₃) in the presence of sodium ethoxide. The reaction proceeds as follows:
$$
\text{CH}3\text{C(O)COOCH}3 + \text{HCOOCH}3 \xrightarrow{\text{NaOEt}} \text{CH}3\text{C(O)CH(CH}3\text{)COOCH}3 + \text{H}_2\text{O}
$$
This diketone features methyl and acetyl groups at positions critical for subsequent pyrazole formation.
Pyrazole Ring Formation
The diketone undergoes cyclocondensation with 5-chloro-2-pyridinyl hydrazine in ethanol at reflux. The reaction exploits the nucleophilic attack of hydrazine on the carbonyl groups, forming the pyrazole ring with regioselective placement of substituents:
$$
\text{CH}3\text{C(O)CH(CH}3\text{)COOCH}3 + \text{C}5\text{H}3\text{ClN}2\text{NH}2 \rightarrow \text{1-[1-(5-Chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone} + \text{CH}3\text{OH}
$$
Key parameters:
- Catalyst : Piperidine (10 mol%) enhances reaction efficiency.
- Yield : 75–85% after recrystallization from ethyl acetate.
- Purity : >98% by HPLC (λ = 254 nm).
Oxidation of Pyrazole Alcohol Intermediates
Synthesis of 1-(1-(5-Chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl)ethanol
An alternative route involves synthesizing a secondary alcohol intermediate, which is subsequently oxidized to the ketone. 1-(1-(5-Chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl)ethanol is prepared via Grignard addition to a pyrazole aldehyde:
$$
\text{1-(1-(5-Chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl)methanal} + \text{CH}_3\text{MgBr} \rightarrow \text{Alcohol intermediate}
$$
Manganese Dioxide-Mediated Oxidation
The alcohol is oxidized using activated manganese dioxide (MnO₂) in dichloromethane at 0–20°C:
$$
\text{1-(1-(5-Chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl)ethanol} \xrightarrow{\text{MnO}_2} \text{this compound}
$$
Reaction Conditions :
Bromination-Alkylation Strategies
Bromination of Pyrazole Ethanone Derivatives
Bromination at the α-position of the ethanone group enables further functionalization. Using pyridinium tribromide in dichloromethane/ethanol:
$$
\text{1-(1-Methyl-1H-pyrazol-4-yl)ethanone} + \text{PyHBr}_3 \rightarrow \text{2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone}
$$
Conditions :
Regioselective Methylation at Pyrazole Position 5
Directed Ortho-Metalation (DoM)
A methyl group is introduced at position 5 using a directed metalation strategy. The pyrazole nitrogen acts as a directing group for lithiation:
$$
\text{1-[1-(5-Chloro-2-pyridinyl)-1H-pyrazol-4-yl]-1-ethanone} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{Target compound}
$$
Conditions :
- Lithiating agent : LDA (2.2 equiv, −78°C)
- Methylation agent : Methyl iodide (3 equiv)
- Yield : 68%
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | High |
| Oxidation | 91 | 97 | Moderate |
| Bromination-Alkylation | 72 | 95 | Low |
Chemical Reactions Analysis
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
The compound features a pyrazole ring substituted with a chlorinated pyridine moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory pathways. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented. In a notable case study, it was shown to inhibit cell proliferation in human cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspases and modulation of cell cycle proteins .
Pesticidal Activity
The chlorinated pyridine moiety enhances the compound's pesticidal properties. Field trials have indicated that formulations containing this compound demonstrate effective control over pests such as aphids and beetles, leading to improved crop yields .
Herbicidal Potential
In herbicide formulations, this compound has shown selective toxicity towards certain weed species while being safe for crops. Studies report a reduction in weed biomass by up to 70% when applied at optimal concentrations .
Polymer Chemistry
In materials science, the compound is explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve resistance to degradation under environmental stressors .
Nanomaterials
The synthesis of nanomaterials using this compound has been investigated. These nanomaterials exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .
Mechanism of Action
The mechanism of action of 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Pyridinyl vs. Phenyl Groups
- Target Compound: The 5-chloro-2-pyridinyl group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and π-π stacking interactions. This contrasts with phenylpyrazole derivatives like 1-(1-(4-iodophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (), where the phenyl ring lacks such polar interactions.
- Antimicrobial Activity: Compounds with methoxyphenyl substituents, such as 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-1,3,4-oxadiazoles (), showed significant activity against Bacillus subtilis and Staphylococcus aureus.
Chlorine Position and Electronic Effects
- 5-Chloro-2-pyridinyl : The chlorine atom at position 5 on the pyridine ring creates an electron-deficient aromatic system, enhancing electrophilic reactivity. In contrast, 1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one () places chlorine on a benzene ring, reducing resonance effects compared to pyridine .
Pyrazole Core Modifications
Methyl Group at C5
- The C5 methyl group in the target compound is conserved in analogs like 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (). This substituent likely contributes to steric shielding and metabolic stability .
Acetyl Group at C4
- The acetyl group is a common feature in bioactive pyrazoles. For example, 1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone () shares this moiety but differs in chlorine placement (C5 of pyrazole vs. C5 of pyridine), which may alter steric hindrance and solubility .
Antimicrobial Performance
- Oxadiazole Derivatives : Compounds like 4a-j () with substituted phenyl groups demonstrated MIC values of 12.5–25 µg/mL against Gram-positive bacteria. The target compound’s pyridinyl group could modulate activity by enhancing membrane penetration or enzyme inhibition .
- Imidazopyridine Analogs: 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone () shares a chloro-pyridine motif but includes an imidazole ring, which may confer different pharmacokinetic properties .
Physicochemical Properties
Biological Activity
The compound 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone, with the CAS number 210992-31-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
- Molecular Formula : C11H10ClN3O
- Molecular Weight : 235.67 g/mol
- Melting Point : 138-140°C
Synthesis
The synthesis of pyrazole derivatives typically involves reactions that modify the pyrazole ring to enhance biological activity. For instance, the compound can be synthesized through various organic reactions, including the Claisen–Schmidt condensation method, which has been shown to yield high purity products suitable for biological testing .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These findings suggest that this compound may inhibit cell proliferation through mechanisms such as microtubule assembly disruption and targeting specific oncogenic pathways .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets involved in cancer progression. Notably, they have been shown to inhibit:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
These interactions can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer effects, pyrazole derivatives are noted for their antibacterial and anti-inflammatory properties. Studies have reported that these compounds can inhibit bacterial growth and reduce inflammatory responses in vitro, making them candidates for further development in treating infections and inflammatory diseases .
Study on Anticancer Activity
In a study focused on the synthesis of various pyrazole derivatives, several compounds were screened for their cytotoxicity against human cancer cell lines. Among them, those containing the pyrazole scaffold showed promising results with significant selectivity towards cancerous cells over non-cancerous cells .
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships indicated that modifications at specific positions on the pyrazole ring could enhance biological activity. For example, substituents at the N1 position were found to significantly influence the potency against different cancer types .
Q & A
Q. What are the standard synthetic routes for 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions of substituted propenones with hydrazine derivatives under acidic or basic conditions. For example, ethanol or acetonitrile is often used as a solvent, with temperature (e.g., reflux at 80–100°C) and reaction time (6–24 hours) optimized to maximize yield and purity. Catalysts like acetic acid may accelerate cyclization. Post-synthesis, purification via column chromatography is common . Characterization employs IR spectroscopy (to confirm ketone C=O stretches near 1700 cm⁻¹), ¹H/¹³C NMR (to verify pyrazole ring protons and substituents), and mass spectrometry (for molecular ion validation) .
Q. How do structural analogs of this compound differ in reactivity, and what substituent effects influence its physicochemical properties?
Structural analogs vary in substituents on the pyrazole ring (e.g., phenyl vs. ethyl groups) or adjacent moieties (e.g., methoxy vs. chloro groups). For instance, replacing the pyridinyl group with a phenyl ring alters electron density, affecting nucleophilic substitution rates. A comparison table from related studies illustrates how substitutions impact solubility, melting points, and spectral profiles . For example, electron-withdrawing groups like -Cl enhance stability but reduce solubility in polar solvents .
Q. What are the key spectral markers for confirming the identity of this compound?
- ¹H NMR : A singlet at δ 2.5–2.7 ppm for the methyl group adjacent to the ketone, aromatic protons (pyridinyl/pyrazole) between δ 7.0–8.5 ppm, and absence of NH protons (indicative of N-substitution).
- IR : Strong absorption at ~1680–1700 cm⁻¹ for the acetyl group.
- Mass Spec : Molecular ion peak matching the molecular weight (e.g., m/z 263 for C₁₂H₁₀ClN₃O) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Challenges include resolving disorder in flexible substituents (e.g., ethyl groups) or handling twinning in crystals. For example, a related pyrazole derivative (CAS 121306-60-3) showed a dihedral angle of 12.5° between the pyrazole and pyridinyl rings, confirmed via SHELX refinement . High-resolution data (d-spacing < 0.8 Å) and iterative least-squares refinement reduce R-factor discrepancies .
Q. How can contradictory biological activity data for pyrazole derivatives be systematically analyzed?
Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. A stepwise approach includes:
Purity Validation : HPLC (>95% purity) to exclude confounding byproducts.
Dose-Response Curves : IC₅₀ comparisons across multiple assays.
Computational Modeling : Docking studies to assess target binding (e.g., COX-2 for anti-inflammatory activity).
Meta-Analysis : Cross-referencing with databases like ChEMBL for trend validation .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the pyrazole ring?
Regioselectivity is influenced by directing groups and solvent polarity. For example:
- Chloro Substituents : Direct electrophiles to the meta position via electron-withdrawing effects.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para substitution.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation at the 4-position .
Methodological Considerations
Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?
- Trapping Agents : Use nucleophiles (e.g., methanol) to stabilize carbocation intermediates.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation.
- Isolation : Low-temperature workup (-78°C) to prevent degradation. For example, a thiourea intermediate in thiazole synthesis was isolated via flash freezing .
Q. What computational tools predict the compound’s pharmacokinetic properties, and how are these validated experimentally?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Experimental Validation : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability tests. For ERK inhibitors, a logD7.4 < 3 correlated with improved blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
